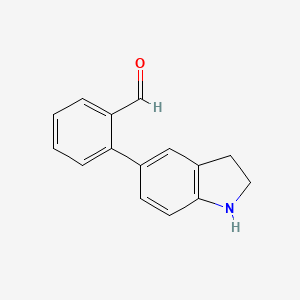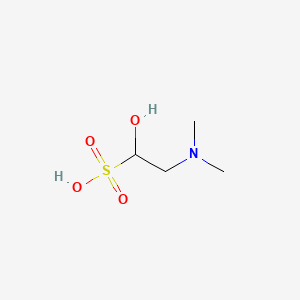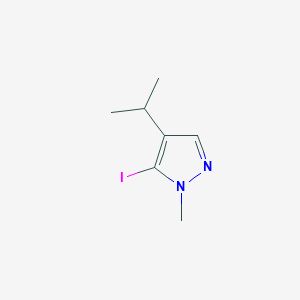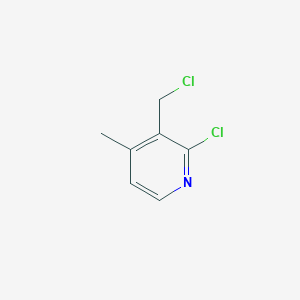
2-Chloro-3-(chloromethyl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(chloromethyl)-4-methylpyridine is a versatile organic compound with a molecular formula of C7H7Cl2N. It is a derivative of pyridine, featuring chlorine and methyl groups on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Chlorination of 4-Methylpyridine: The compound can be synthesized by the chlorination of 4-methylpyridine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Chloromethylation: Another method involves the chloromethylation of 2-chloro-4-methylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride (ZnCl2).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as chloromethyl pyridine N-oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and aprotic solvents like dimethylformamide (DMF) are typically employed.
Major Products Formed:
Oxidation: Chloromethyl pyridine N-oxide
Reduction: this compound amine
Substitution: Various substituted pyridines depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Chloro-3-(chloromethyl)-4-methylpyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Chloro-3-(chloromethyl)-4-methylpyridine exerts its effects depends on the specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to form the active pharmaceutical ingredient. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2-Chloro-3-(chloromethyl)oxirane
2-Chloro-3-(chloromethyl)thiophene
1-Propene, 3-chloro-2-(chloromethyl)-
Uniqueness: 2-Chloro-3-(chloromethyl)-4-methylpyridine is unique due to its pyridine core, which imparts distinct chemical properties compared to other chloromethylated compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H7Cl2N |
|---|---|
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
2-chloro-3-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,4H2,1H3 |
Clave InChI |
HIDPIKWBZNQIIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


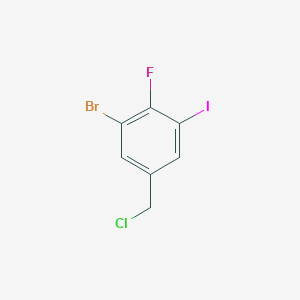

![(1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B15361518.png)
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

![2-(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine](/img/structure/B15361549.png)
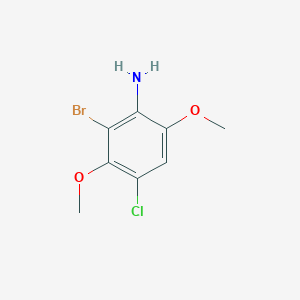
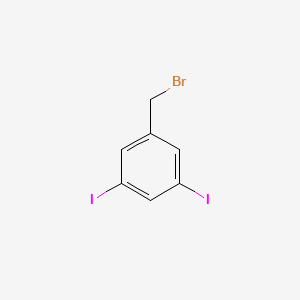
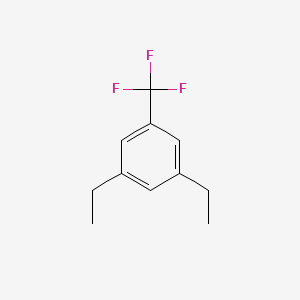
![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)

